(5-Tert-butyl-2-methoxyphenyl)methanol
Description
(5-Tert-butyl-2-methoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a tert-butyl group at the 5-position and a methoxy group at the 2-position on the aromatic ring, with a hydroxymethyl (-CH2OH) functional group. These compounds are often utilized in medicinal chemistry, agrochemicals, and as intermediates in organic synthesis .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(5-tert-butyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7,13H,8H2,1-4H3 |
InChI Key |
IHWYUOVWKSVYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) (5-Tert-butyl-2-methoxyphenyl)methanamine
- Structure : Replaces the hydroxymethyl (-CH2OH) group with an amine (-CH2NH2).
- Molecular Formula: C12H19NO
- Molecular Weight : 193.29 g/mol
- Applications: Used in pharmaceuticals or pesticides, as noted in Fluoropharm Co. Ltd.'s product listings .
- Key Differences : The amine group enhances nucleophilicity, making it suitable for forming amide or imine bonds in drug synthesis.
b) 5-Tert-butyl-2-methoxybenzeneboronic Acid
- Structure : Contains a boronic acid (-B(OH)2) group instead of hydroxymethyl.
- Molecular Formula : C11H17BO3
- Molecular Weight : 193.06 g/mol
- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in organic synthesis .
- Key Differences: The boronic acid group enables catalytic coupling reactions, a feature absent in the methanol derivative.
c) 5-(4-Tert-butylphenyl)-2-methoxyphenol
- Structure: Features a phenol (-OH) group and an additional tert-butyl-substituted phenyl ring.
- Molecular Formula : C17H20O2
- Molecular Weight : 256.34 g/mol
- Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the neutral hydroxymethyl group, influencing solubility and reactivity .
Substituent Position and Complexity
a) 5-tert-Butyl-2-(4-tert-butyl-2-hydroxy-5-methoxyphenyl)-4-methoxyphenol
- Structure: A biphenyl derivative with dual tert-butyl, methoxy, and phenolic groups.
- Molecular Formula : C22H30O4
- Molecular Weight : 358.47 g/mol
- Key Differences: Increased steric hindrance and lipophilicity (LogP = 5.38) due to extended aromatic systems, making it less soluble in polar solvents than the monocyclic methanol derivative .
b) (5-Bromo-3-methoxythiophen-2-yl)methanol
Physicochemical Properties
*Estimated based on structural analogs.
Limitations and Knowledge Gaps
Direct experimental data on this compound—such as melting point, solubility, or spectroscopic data—are absent in the provided evidence.
Preparation Methods
Reaction Mechanism and Regioselectivity
Friedel-Crafts alkylation is directed by the electron-donating methoxy group, which activates the aromatic ring at ortho and para positions. When applied to 2-methoxybenzaldehyde derivatives, the tert-butyl group preferentially occupies the para position relative to the methoxy group, yielding 5-tert-butyl-2-methoxybenzaldehyde as the major product. Steric hindrance from the tert-butyl group minimizes competing ortho substitution.
Methoxy Group Installation via Williamson Ether Synthesis
The methoxy group is introduced through Williamson ether synthesis, involving nucleophilic substitution of a phenolic oxygen with methyl iodide or dimethyl sulfate under basic conditions. This step is typically performed prior to Friedel-Crafts alkylation to avoid interference from the tert-butyl group.
Optimization of Methylation
Reactions are conducted in acetone or tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base. Yields exceed 90% when using methyl iodide at 60°C for 12 hours. Competing side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.
Aldehyde Reduction to Primary Alcohol
The final step involves reducing 5-tert-butyl-2-methoxybenzaldehyde to the corresponding alcohol using sodium borohydride (NaBH₄) in a methanol-THF solvent system. This method achieves near-quantitative yields (97%) under mild conditions (50°C, 4–6 hours).
Reduction Mechanism and Selectivity
NaBH₄ selectively reduces the aldehyde group to a primary alcohol without affecting the methoxy or tert-butyl substituents. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation to yield the alcohol.
Table 2: Reduction of 5-Tert-butyl-2-methoxybenzaldehyde
Alternative Synthetic Routes
Grignard Reagent Addition
An alternative approach involves reacting 5-tert-butyl-2-methoxybenzaldehyde with methylmagnesium bromide (Grignard reagent) to form a secondary alcohol, followed by oxidation and reduction steps. However, this method is less efficient (yields ≤60%) and rarely employed due to competing side reactions.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) catalyzed hydrogenation of 5-tert-butyl-2-methoxybenzoic acid derivatives has been explored, but low selectivity for the primary alcohol limits its utility.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance heat and mass transfer during Friedel-Crafts alkylation, reducing reaction times by 50% compared to batch processes. Catalyst recycling protocols, such as AlCl₃ recovery via aqueous extraction, further improve sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Tert-butyl-2-methoxyphenyl)methanol, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis involving Friedel-Crafts alkylation to introduce the tert-butyl group, followed by methoxylation via nucleophilic substitution. For example, tert-butyl groups are typically introduced using tert-butyl chloride in the presence of Lewis acids like AlCl₃ . Methoxylation can be achieved using NaOMe or dimethyl sulfate under controlled pH. Purification often combines column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), tert-butyl singlet (δ 1.3 ppm), and methoxy protons (δ 3.8 ppm). Carbon signals for the tert-butyl group appear near δ 30–35 ppm .
- IR : Hydroxyl stretch (~3400 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and aromatic C=C (~1600 cm⁻¹) .
- MS : Molecular ion peak at m/z corresponding to C₁₂H₁₈O₂ (M⁺ = 194.3) with fragmentation patterns confirming substituents .
Q. What solvent systems are effective for recrystallizing this compound to achieve >95% purity?
- Methodology : Use mixed solvents like ethanol/water (7:3) or ethyl acetate/hexane (1:4) to balance solubility and polarity. Slow cooling (0.5°C/min) minimizes impurity incorporation .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : Kinetic studies under varying temperatures (25–80°C) and solvents (DMF, THF). Compare reaction rates with non-bulky analogs (e.g., methyl instead of tert-butyl). The tert-butyl group reduces electrophilicity at the para position, favoring meta substitution in SNAr reactions . Computational modeling (DFT) can map charge distribution and transition states .
Q. What strategies mitigate competing side reactions (e.g., oxidation of the methanol group) during functionalization of this compound?
- Methodology :
- Protection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) before reactions involving strong oxidizing agents .
- Mild Conditions : Use catalytic TEMPO/NaClO for controlled oxidations to aldehydes, avoiding over-oxidation to carboxylic acids .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial activity?
- Methodology :
- Derivative Synthesis : Introduce halogens (Cl, Br) at the 4-position or replace methoxy with ethoxy to modulate lipophilicity .
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Correlate logP values (HPLC-measured) with activity .
Q. What computational tools predict the binding affinity of this compound to cytochrome P450 enzymes?
- Methodology : Molecular docking (AutoDock Vina) using crystal structures of CYP3A4 (PDB: 1TQN) or CYP2D6 (PDB: 3QM4). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the tert-butyl moiety . Validate predictions with in vitro metabolism assays (LC-MS/MS) .
Experimental Design & Data Analysis
Q. How to resolve discrepancies in reported melting points for this compound across studies?
- Methodology :
- Standardization : Ensure consistent purity (≥98% by HPLC) and DSC calibration.
- Polymorphism Screening : Recrystallize from diverse solvents (e.g., acetone, toluene) to identify stable polymorphs .
Q. What statistical approaches validate reproducibility in catalytic hydrogenation of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
